Potassium thioacetate
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Overview
Description
Potassium thioacetate is an organosulfur compound with the chemical formula CH₃COSK. It is a white, water-soluble solid used primarily as a reagent in organic synthesis. This compound is notable for its role in the preparation of thioacetate esters and other sulfur-containing derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium thioacetate can be synthesized through the reaction of acetyl chloride with potassium hydrogen sulfide:
CH3COCl+2KSH→KCl+CH3COSK+H2S
Another method involves the neutralization of thioacetic acid with potassium hydroxide:
CH3COSH+KOH→CH3COSK+H2O
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring high purity and yield through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: Potassium thioacetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alkyl halides to form thioacetate esters.
CH3COSK+RX→CH3COSR+KX
Hydrolysis: Thioacetate esters can be hydrolyzed to yield thiols.
CH3COSR+H2O→CH3COOH+RSH
Common Reagents and Conditions:
Alkylating Agents: Used in substitution reactions to form thioacetate esters.
Water or Methanethiol: Used in hydrolysis reactions to produce thiols.
Major Products:
Thioacetate Esters: Formed from substitution reactions.
Scientific Research Applications
Potassium thioacetate is widely used in various scientific research fields:
Chemistry: It is a key reagent for introducing sulfur atoms into organic molecules, aiding in the synthesis of sulfur-containing compounds such as thiols, thioesters, and heterocycles.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: this compound is involved in the synthesis of drugs, particularly those targeting diseases like HIV/AIDS.
Industry: It is used in the production of polymers, nanomaterials, and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which potassium thioacetate exerts its effects involves the nucleophilic attack of the thioacetate ion on electrophilic centers in organic molecules. This reaction introduces sulfur atoms into the target molecules, facilitating the formation of various sulfur-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Sodium thioacetate (CH₃COSNa): Similar in reactivity but differs in solubility and ionic properties.
Thioacetic acid (CH₃COSH): The parent acid of potassium thioacetate, used in similar reactions but with different handling and reactivity characteristics.
Uniqueness: this compound is unique due to its high solubility in water and its ability to act as a versatile nucleophile in organic synthesis. Its potassium ion also influences the reactivity and solubility of the resulting compounds, making it distinct from its sodium and acid counterparts .
Properties
Molecular Formula |
C2H3KOS |
---|---|
Molecular Weight |
114.21 g/mol |
IUPAC Name |
potassium;ethanethioate |
InChI |
InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
InChI Key |
AFNBMGLGYSGFEZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[S-].[K+] |
physical_description |
Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS] |
Related CAS |
507-09-5 (Parent) |
Origin of Product |
United States |
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